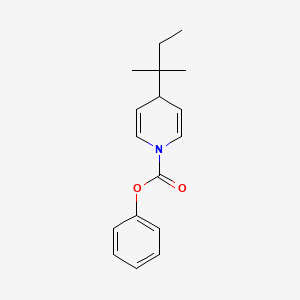![molecular formula C13H13NOS B12588260 2-[(2-Methoxyphenyl)methylsulfanyl]pyridine CAS No. 646511-45-7](/img/structure/B12588260.png)
2-[(2-Methoxyphenyl)methylsulfanyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methoxyphenyl)methylsulfanyl]pyridine is an organic compound with the molecular formula C13H13NOS It is characterized by a pyridine ring substituted with a methoxyphenylmethylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyphenyl)methylsulfanyl]pyridine typically involves the reaction of 2-bromopyridine with 2-methoxybenzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Methoxyphenyl)methylsulfanyl]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(2-Methoxyphenyl)methylsulfanyl]pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[(2-Methoxyphenyl)methylsulfanyl]pyridine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The methoxyphenylmethylsulfanyl group can interact with various molecular targets, influencing pathways involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2-Methoxyphenyl)methylsulfanyl]benzene
- 2-[(2-Methoxyphenyl)methylsulfanyl]thiophene
- 2-[(2-Methoxyphenyl)methylsulfanyl]furan
Uniqueness
2-[(2-Methoxyphenyl)methylsulfanyl]pyridine is unique due to the presence of the pyridine ring, which imparts specific electronic properties and reactivity. This makes it distinct from similar compounds with benzene, thiophene, or furan rings, which have different chemical behaviors and applications.
Eigenschaften
CAS-Nummer |
646511-45-7 |
|---|---|
Molekularformel |
C13H13NOS |
Molekulargewicht |
231.32 g/mol |
IUPAC-Name |
2-[(2-methoxyphenyl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C13H13NOS/c1-15-12-7-3-2-6-11(12)10-16-13-8-4-5-9-14-13/h2-9H,10H2,1H3 |
InChI-Schlüssel |
LUDKKYMCVVUYAJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CSC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-propyl-](/img/structure/B12588179.png)

![4-[(1S)-2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B12588191.png)

![1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]-](/img/structure/B12588198.png)
![1-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}piperidine](/img/structure/B12588201.png)
![2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]-](/img/structure/B12588206.png)
![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12588207.png)
![Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12588208.png)





